Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a trifluoroethoxy group, and an azetidinone moiety
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)6-19-9-4-17(5-9)12(18)8-1-2-10-11(3-8)21-7-20-10/h1-3,9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKQRIGDNCOXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the trifluoroethoxy group and the azetidinone moiety. Key reagents and conditions include:
Palladium-catalyzed C-N cross-coupling reactions: These are often used to form the azetidinone ring.
Reflux conditions:
Recrystallization: To purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Palladium, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in anticancer applications, it may target microtubules, leading to cell cycle arrest and apoptosis . The compound’s trifluoroethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole ring system and exhibit similar biological activities.
Trifluoroethoxy-substituted azetidinones: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone apart is its combination of the benzo[d][1,3]dioxole ring, trifluoroethoxy group, and azetidinone moiety, which together confer unique chemical and biological properties .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The presence of the trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of 341.27 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process often includes the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxol-5-yl moiety through various coupling reactions. Detailed methodologies can be found in specialized literature on organic synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, compounds containing similar structural motifs have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF-7 | 4.56 |
| Benzo[d][1,3]dioxol derivative | HepG2 | 2.38 |
| Benzo[d][1,3]dioxol derivative | HCT116 | 1.54 |
| Benzo[d][1,3]dioxol derivative | MCF-7 | 4.52 |
These findings suggest that compounds derived from benzo[d][1,3]dioxole may have superior anticancer properties compared to established chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer activity of benzo[d][1,3]dioxole derivatives include:
- Inhibition of EGFR : Some studies indicate that these compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells .
Case Studies
A notable case study involved the testing of bis-benzo[d][1,3]dioxol derivatives against multiple cancer cell lines. The results demonstrated that these derivatives not only exhibited significant cytotoxicity but also showed selectivity towards cancer cells over normal cells, indicating a promising therapeutic window .
Q & A
Basic: What are the key synthetic strategies for constructing the azetidine and benzo[d][1,3]dioxole moieties in this compound?
Methodological Answer:
- Azetidine Synthesis: The trifluoroethoxy-substituted azetidine core can be synthesized via cyclization of β-amino alcohols or ring-opening of epoxides. For example, 3-(2,2,2-trifluoroethoxy)azetidine intermediates are often prepared using Mitsunobu reactions or nucleophilic substitution with trifluoroethyl halides .
- Benzo[d][1,3]dioxole Functionalization: The benzo[d][1,3]dioxole moiety is typically introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂/XPhos) with boronic acid derivatives .
- Coupling Strategies: The final methanone linkage is achieved via amide bond formation or ketone coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
Basic: How can researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral Analysis: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers, as azetidine derivatives often exhibit stereochemical complexity .
- NMR Spectroscopy: ¹H/¹³C NMR and ²D-COSY/HMBC experiments confirm regiochemistry and substituent positions. The trifluoroethoxy group shows distinct ¹⁹F NMR signals at ~-70 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (±5 ppm accuracy) .
Advanced: What computational methods are recommended to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptors (e.g., orexin or cannabinoid receptors) due to the compound’s structural similarity to known ligands .
- MD Simulations: Run 100-ns molecular dynamics (MD) simulations in GROMACS to assess binding stability, focusing on the trifluoroethoxy group’s hydrophobic interactions .
- Pharmacophore Mapping: Generate 3D pharmacophore models using MOE to identify critical features (e.g., hydrogen-bond acceptors in the dioxole ring) .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer:
- Metabolic Stability Assays: Perform liver microsome studies (human/rat) to identify rapid degradation pathways (e.g., azetidine ring oxidation) .
- Prodrug Optimization: Modify the trifluoroethoxy group to ester or carbamate prodrugs to enhance bioavailability, as seen in related orexin receptor antagonists .
- Species-Specific Profiling: Cross-test in 3+ cell lines (e.g., HEK293, HeLa) and 2+ animal models to account for interspecies variability in target expression .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Solvent Optimization: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale azetidine cyclization .
- Catalyst Recycling: Use immobilized palladium catalysts (e.g., Pd EnCat) for Suzuki-Miyaura coupling to reduce metal contamination .
- Flow Chemistry: Implement continuous-flow systems for high-pressure reactions (e.g., hydrogenation of nitro intermediates) to improve yield reproducibility .
Basic: What are the critical stability concerns for this compound under storage conditions?
Methodological Answer:
- Hydrolytic Degradation: Monitor for azetidine ring-opening in aqueous buffers (pH 5–8) via LC-MS; store lyophilized at -20°C .
- Light Sensitivity: The benzo[d][1,3]dioxole moiety is prone to photodegradation; use amber vials and conduct stability studies under ICH Q1B guidelines .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for trifluoroethoxy derivatives) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Methodological Answer:
- Azetidine Modifications: Replace trifluoroethoxy with cyclopropoxy or pentafluorosulfanyl groups to assess steric/electronic effects on target binding .
- Dioxole Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the dioxole ring to enhance π-π stacking with aromatic residues .
- Methanone Linker Alternatives: Test urea or sulfonamide linkers to improve solubility and reduce off-target interactions .
Basic: What analytical techniques validate the compound’s pharmacokinetic (PK) parameters?
Methodological Answer:
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for CNS-active compounds .
- Tissue Distribution: Conduct quantitative whole-body autoradiography (QWBA) in rodents to assess penetration into target organs .
- Metabolite ID: Employ LC-QTOF-MS/MS to identify phase I/II metabolites, focusing on azetidine N-dealkylation and dioxole O-demethylation .
Table 1: Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| LogP | Calculated (ALOGPS): 3.2 ± 0.3 | |
| Aqueous Solubility | <10 μM (pH 7.4, shake-flask) | |
| Plasma Stability (t₁/₂) | 4.2 h (human, 37°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
